molecular formula C3H8N2O2S B1440962 Cyclopropanesulfonohydrazide CAS No. 1287218-36-3

Cyclopropanesulfonohydrazide

Cat. No.: B1440962
CAS No.: 1287218-36-3
M. Wt: 136.18 g/mol
InChI Key: YDDKZAFJASFLFK-UHFFFAOYSA-N
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Description

Contextualization within Sulfonohydrazide Chemistry and Cyclopropane (B1198618) Ring Systems

Cyclopropanesulfonohydrazide is a molecule that integrates two key chemical motifs: a cyclopropane ring and a sulfonohydrazide functional group. The sulfonohydrazide group (-SO₂NHNH₂) is a derivative of hydrazine (B178648) and sulfonic acid, and compounds bearing this functionality are known for their diverse reactivity. They are recognized as stable, often crystalline solids that serve as valuable precursors in a variety of chemical transformations. drugbank.comresearchgate.net

The cyclopropane ring is the smallest stable carbocyclic system, consisting of three carbon atoms arranged in a triangle. This arrangement results in significant ring strain, which imparts unique chemical and physical properties to cyclopropane-containing molecules, making them highly reactive and useful in synthetic organic chemistry. orgsyn.org

This compound, with its direct linkage of the strained cyclopropyl (B3062369) group to the versatile sulfonohydrazide moiety, represents a distinct building block. Its structure promises a blend of the reactivity patterns characteristic of both its components.

Significance of Cyclopropane Moieties and Sulfonohydrazide Functionality in Organic Synthesis

The art and science of constructing organic molecules, known as organic synthesis, relies on a toolkit of reliable and versatile chemical reactions. mdpi.com Both the cyclopropane ring and the sulfonohydrazide functional group are significant contributors to this toolkit.

Cyclopropane Moieties: The cyclopropyl group is a prevalent structural motif in medicinal chemistry, appearing in numerous approved pharmaceutical agents. nih.govrsc.org Its incorporation into a molecule can confer conformational rigidity, which can be advantageous for binding to biological targets. rsc.org The strained nature of the ring also makes it a reactive handle, capable of participating in ring-opening reactions to construct more complex molecular architectures. orgsyn.org Furthermore, the cyclopropyl group can serve as a bioisostere for other chemical groups like alkenes or gem-dimethyl groups, allowing chemists to fine-tune a molecule's properties, such as metabolic stability and lipophilicity. rsc.orgchemscene.com The synthesis of cyclopropanes is a well-established field, with methods like the Simmons-Smith reaction providing reliable access to these structures. researchgate.netorgsyn.org

Sulfonohydrazide Functionality: Sulfonohydrazides are highly versatile functional groups in organic synthesis. One of their most prominent roles is as precursors to diazo compounds, which are important intermediates for carbene transfer reactions, including cyclopropanations. nih.gov This transformation typically occurs under basic conditions. Sulfonohydrazides also participate in a variety of radical reactions. caspre.ca They can be converted into sulfonyl radicals, which can then engage in reactions such as the sulfonylation of alkenes and alkynes. msu.edu This reactivity makes them valuable reagents for the introduction of sulfonyl groups into organic molecules and for the construction of complex cyclic systems. caspre.ca

The combination of these two functionalities in this compound suggests its potential as a reagent for introducing the cyclopropanesulfonyl group or for participating in unique cyclization and rearrangement reactions.

Overview of Current Research Trajectories and Future Perspectives for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader fields of sulfonyl hydrazide and cyclopropane chemistry provide a clear indication of its potential research trajectories.

Current research on sulfonyl hydrazides continues to explore their use as radical precursors and in transition-metal-catalyzed cross-coupling reactions. researchgate.netmsu.edu These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under increasingly mild and efficient conditions. The development of novel sulfonyl hydrazides as reagents for these transformations is an active area of investigation.

Future research on this compound will likely focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring the reactivity of this compound as a precursor for introducing the cyclopropanesulfonyl moiety into a wide range of organic molecules. This could involve leveraging its ability to form sulfonyl radicals or to act as a nucleophile or electrophile under specific conditions.

Synthesis of Novel Heterocyclic Systems: Utilizing the inherent reactivity of both the cyclopropane ring and the sulfonohydrazide group to design and synthesize novel heterocyclic compounds. Ring-opening or rearrangement reactions of the cyclopropyl group, coupled with the reactivity of the sulfonohydrazide, could lead to complex and unique molecular scaffolds.

Applications in Medicinal and Agrochemical Chemistry: Given the prevalence of both cyclopropane rings and sulfonamide-related structures in bioactive molecules, this compound could serve as a valuable building block for the synthesis of new drug candidates and agrochemicals. nih.govresearchgate.net Research in this area would involve the synthesis of libraries of compounds derived from this compound and their subsequent biological evaluation.

Compound Data

Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC₃H₈N₂O₂S136.171287218-36-3
N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)this compoundC₂₅H₂₀N₂O₆S476.50Not available

Spectroscopic and Physical Data

This compound

Appearance: White solid. drugbank.com

¹H NMR (400 MHz, CDCl₃): δ 1.07 (2H, apparent sextet, J 8.0, 7.4, 5.0 Hz, H2a), 1.24 (2H, apparent sextet, J 7.1, 7.2, 5.0 Hz, H2b), 2.46 (1H, apparent nonet, J 8.0, 4.9 Hz, H1), 3.21 (2H, broad singlet, NH₂). drugbank.com

Melting Point: Data not available in the searched literature.

¹³C NMR: Data not available in the searched literature.

IR Spectroscopy: Data not available in the searched literature.

N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)this compound (I-2)

Appearance: White solid. chemscene.com

Melting Point: 224–225 °C. chemscene.com

¹H NMR (400 MHz, DMSO-d₆): δ 10.28 (d, J = 2.9 Hz, 1H, CO–NH–NH–SO₂), 9.46 (s, 1H, NH), 8.44 (s, 1H, furan-H), 7.82 (d, J = 7.6 Hz, 2H, Ar-H), 7.62 (s, 1H, Ar-H), 7.50 (t, J = 7.4 Hz, 2H, Ar-H), 7.41 (t, J = 7.2 Hz, 1H, Ar-H), 3.49 (s, 2H, CH₂), 2.59 (m, 1H, cyclopropyl-H), 2.34 (s, 3H, CH₃), 1.00-0.89 (m, 4H, cyclopropyl-H). chemscene.com

Synthesis

A general procedure for the synthesis of sulfonohydrazides, including this compound, involves the reaction of the corresponding sulfonyl chloride with hydrazine. The reaction is typically carried out in a suitable solvent at a controlled temperature. For this compound, a reported synthesis achieved a 78% yield, isolating the product as a white solid. drugbank.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c4-5-8(6,7)3-1-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKZAFJASFLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopropanesulfonohydrazide and Its Derivatives

Direct Synthetic Routes to Cyclopropanesulfonohydrazide

The most direct and conventional approach to the synthesis of this compound involves a two-step process commencing from a suitable cyclopropane (B1198618) precursor. The key intermediate, cyclopropanesulfonyl chloride, is a readily available starting material.

The synthesis typically proceeds as follows:

Preparation of Cyclopropanesulfonyl Chloride: This intermediate can be synthesized through various methods. One common approach involves the reaction of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide, with sulfur dioxide, followed by chlorination with a reagent like N-chlorosuccinimide (NCS).

Formation of the Sulfonohydrazide: Cyclopropanesulfonyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction, analogous to the formation of other sulfonyl hydrazides, displaces the chloride to yield this compound. This reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermicity of the reaction with hydrazine. A variety of sulfonyl hydrazides have been prepared in high yields from their corresponding sulfonyl chlorides using this method. orgsyn.org

Step Reactants Product Typical Reagents and Conditions
1Cyclopropylmagnesium bromide, Sulfur dioxideCyclopropanesulfonyl chloride1. SO2, THF, -10°C to -5°C2. N-Chlorosuccinimide (NCS)
2Cyclopropanesulfonyl chloride, Hydrazine hydrateThis compoundTetrahydrofuran, 10-20°C

Strategies for the Preparation of this compound Derivatives

A diverse array of this compound derivatives can be accessed through various synthetic methodologies. These strategies primarily focus on the construction of the cyclopropane ring on a substrate that already contains a sulfonamide or a related functional group.

Carbene and carbenoid-mediated reactions are powerful tools for the formation of cyclopropane rings from alkenes.

The Simmons-Smith reaction is a classic example of a carbenoid-mediated cyclopropanation. It typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple, which generates an organozinc carbenoid species (iodomethylzinc iodide). researchgate.net This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of this compound derivatives, this would involve the cyclopropanation of a vinylsulfonamide or a related alkene precursor.

Reaction Reagents Key Features
Simmons-Smith ReactionDiiodomethane (CH2I2), Zinc-Copper Couple (Zn(Cu))Stereospecific (syn-addition), Forms a carbenoid intermediate, Tolerant of various functional groups.

The Johnson-Corey-Chaykovsky reaction provides a valuable method for cyclopropanation, particularly for electron-deficient alkenes such as α,β-unsaturated sulfonamides. wikipedia.org This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. sunrisechemical.comadichemistry.com

The reaction with an α,β-unsaturated carbonyl compound, and by extension an α,β-unsaturated sulfonamide, typically proceeds via a conjugate addition (Michael addition) of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and displace the sulfur-containing group. nrochemistry.comyoutube.com The choice between a sulfonium (B1226848) ylide and a sulfoxonium ylide can influence the reaction outcome, with sulfoxonium ylides often favoring cyclopropanation of enones. adichemistry.com

Sulfur Ylide Typical Precursor Substrate Product
Dimethylsulfoxonium methylideTrimethylsulfoxonium iodideα,β-Unsaturated sulfonamideCyclopropyl sulfonamide derivative
Dimethylsulfonium methylideTrimethylsulfonium iodideα,β-Unsaturated sulfonamideCyclopropyl sulfonamide derivative

Intramolecular cyclization offers an alternative route to the cyclopropane ring system. This approach involves the formation of a carbon-carbon bond within a single molecule to close the three-membered ring.

A notable example involves the ring closure of an N-tert-butyl-3-chloropropyl sulfonamide. Treatment of this precursor with a strong base, such as n-butyllithium, induces an intramolecular cyclization to form the corresponding cyclopropane sulfonic acid tert-butylamide. The tert-butyl protecting group can then be cleaved under acidic conditions to yield the primary cyclopropyl sulfonamide. This method provides a pathway to the cyclopropane ring without starting from a pre-formed cyclopropyl unit.

Transition metal catalysis, particularly with rhodium and copper complexes, is a highly effective and widely used method for the synthesis of cyclopropanes from alkenes and diazo compounds. libretexts.org These reactions proceed through the formation of a metal carbene intermediate. mdpi.com

Rhodium-catalyzed cyclopropanation is a versatile method that can be applied to a wide range of alkenes and diazo compounds. For the synthesis of sulfonamide-containing cyclopropanes, a relevant approach involves the use of N-sulfonyl 1,2,3-triazoles as stable precursors to rhodium(II) azavinyl carbenes. These intermediates can then react with various olefins to produce cyclopropane derivatives with high yields and excellent stereoselectivity. oaepublish.comenamine.net

Copper-catalyzed cyclopropanation is another important methodology. Copper complexes can catalyze the decomposition of diazo compounds, such as diazomalonates, to form copper carbenoids, which then react with alkenes to afford cyclopropanes. nih.gov The development of chiral ligands for copper has enabled highly enantioselective versions of this reaction.

Catalyst Carbene Precursor Alkene Substrate Key Features
Rhodium(II) complexesN-Sulfonyl 1,2,3-triazoles, DiazoestersStyrenes, various olefinsHigh yields, excellent diastereo- and enantioselectivity. oaepublish.comenamine.net
Copper(I) or Copper(II) complexesDiazomalonates, DiazoacetatesStyrenes, various olefinsEconomical, amenable to enantioselective catalysis with chiral ligands. nih.gov

The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for the stereoselective synthesis of cyclopropanes. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate intermediate which then undergoes an intramolecular cyclization by displacing a leaving group.

For the enantioselective synthesis of chiral cyclopropanes, chiral catalysts are employed to control the stereochemistry of the initial Michael addition. Organocatalysis has emerged as a particularly effective approach, utilizing chiral amines, squaramides, or phase-transfer catalysts to induce high levels of enantioselectivity. The substrates for such reactions would typically be an α,β-unsaturated compound bearing a leaving group at the β-position and a nucleophile. The application to sulfonohydrazide derivatives would involve designing substrates where the sulfonohydrazide moiety is present in either the Michael acceptor or the nucleophile.

The MIRC approach offers a versatile and efficient method for generating highly functionalized and enantiomerically enriched cyclopropane rings under mild reaction conditions. sunrisechemical.com

Other Advanced Synthetic Methodologies for this compound Analogs

While the reaction of cyclopropanesulfonyl chloride with hydrazine hydrate remains a fundamental approach, advanced methodologies focus on novel cyclopropanation techniques and the use of alternative reagents. These methods often provide access to a wider range of structurally diverse analogs with greater control over stereochemistry.

One advanced strategy involves the cyclopropanation of vinylsulfonamides followed by conversion to the corresponding sulfonohydrazide. This approach allows for the introduction of various substituents on the cyclopropane ring by starting with appropriately substituted vinylsulfonamides. The reaction typically proceeds via a metal-catalyzed carbene or carbenoid addition to the double bond. For instance, transition metal catalysts can be employed to facilitate the cyclopropanation of vinylsulfonamides with diazo compounds, yielding functionalized cyclopropylsulfonamides. Subsequent reaction with hydrazine would then afford the desired this compound analog.

Another emerging area is the use of iron-catalyzed cyclopropanation of unactivated alkenes . This method utilizes non-stabilized carbenes generated from aliphatic aldehydes, offering a broad scope for the synthesis of diverse cyclopropane structures, including those that could serve as precursors to this compound analogs. nih.gov The versatility of this approach allows for the incorporation of various functional groups on the cyclopropane ring, which can be strategically chosen for further elaboration into the sulfonohydrazide moiety.

Furthermore, the direct synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazine hydrate is a well-established and versatile method applicable to a wide array of sulfonyl chlorides, including cyclopropanesulfonyl chloride. orgsyn.org The general procedure involves the dropwise addition of hydrazine hydrate to a solution of the sulfonyl chloride in a suitable solvent, often at reduced temperatures to control the exothermic reaction. orgsyn.org The reaction conditions can be optimized for different substrates, and various substituted hydrazines can be used to generate N-substituted this compound analogs.

Table 1: Key Reagents and Intermediates in Advanced Syntheses

Compound/IntermediateRole in Synthesis
Cyclopropanesulfonyl chlorideKey precursor for reaction with hydrazine.
Hydrazine hydrateSource of the hydrazide functional group.
Substituted vinylsulfonamidesStarting materials for cyclopropanation reactions.
Diazo compoundsCarbene precursors for cyclopropanation.
Transition metal catalystsFacilitate carbene addition in cyclopropanation.
Aliphatic aldehydesPrecursors for non-stabilized carbenes in iron-catalyzed cyclopropanation.

Development of Novel Synthetic Routes and Building Blocks Incorporating this compound Substructures

The development of novel synthetic routes and building blocks is crucial for expanding the chemical space of this compound derivatives and enabling the synthesis of more complex molecular architectures. Research in this area focuses on creating versatile cyclopropane-containing synthons that can be readily converted to the target sulfonohydrazides.

A significant advancement is the design and synthesis of bifunctional cyclopropane building blocks . These molecules contain a cyclopropane ring with two or more functional groups that can be orthogonally derivatized. For example, a cyclopropane scaffold bearing both an ester and a sulfide (B99878) functionality can be synthesized on a multigram scale. libretexts.orgrsc.orgresearchgate.net The ester can be hydrolyzed, reduced, or amidated, while the sulfide can be oxidized to a sulfoxide, which then allows for the introduction of various substituents via sulfoxide-magnesium exchange and subsequent reaction with electrophiles. libretexts.orgrsc.orgresearchgate.net Such functionalized cyclopropanes can be designed to incorporate a precursor to the sulfonyl hydrazide group, allowing for late-stage formation of the desired functionality.

The synthesis of functionalized cyclopropanesulfonyl chlorides also represents a key area of development. By introducing substituents onto the cyclopropane ring of the sulfonyl chloride precursor, a diverse range of this compound analogs can be accessed. These functionalized building blocks can be prepared through various cyclopropanation strategies, including those that offer high diastereoselectivity and enantioselectivity, leading to the synthesis of chiral this compound derivatives.

Moreover, the exploration of novel cyclopropanation strategies for feedstock alkenes is opening new avenues for the creation of cyclopropane building blocks. researchgate.net These methods aim to convert simple and abundant alkenes into highly functionalized cyclopropanes that can serve as versatile intermediates in organic synthesis, including the synthesis of complex sulfonohydrazides.

Table 2: Examples of Novel Building Blocks and Their Potential Applications

Building BlockPotential Application in Synthesis of this compound Analogs
Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylateDerivatization of the ester and sulfide groups to introduce diverse functionality before conversion to a sulfonohydrazide.
Substituted cyclopropanesulfonyl chloridesDirect precursors to a wide range of functionalized cyclopropanesulfonohydrazides.
Functionalized cyclopropyl boronatesVersatile intermediates for cross-coupling reactions to introduce aryl or other groups onto the cyclopropane ring.

Reactivity and Chemical Transformations of Cyclopropanesulfonohydrazide

Reactive Pathways Involving the Sulfonohydrazide Functional Group

The sulfonohydrazide moiety in cyclopropanesulfonohydrazide is a rich hub of chemical reactivity, primarily centered around its acidic N-H protons and its ability to serve as a precursor to diazo compounds and carbenes. These transformations are pivotal in synthetic organic chemistry for the formation of new carbon-carbon bonds and for accessing a variety of molecular scaffolds.

One of the most significant transformations of sulfonohydrazides, particularly N-sulfonylhydrazones, is their conversion to diazo compounds upon treatment with a base. This reaction, a key step in both the Bamford-Stevens and Shapiro reactions, opens up a plethora of synthetic possibilities. In the context of this compound, this would likely involve the formation of a cyclopropyldiazo intermediate. The stability and subsequent reactivity of this intermediate would be influenced by the electronic properties of the cyclopropane (B1198618) ring.

The Bamford-Stevens reaction, which typically employs a strong base in a protic solvent, would lead to the formation of a cyclopropyl (B3062369) carbocation via the decomposition of the diazo intermediate. This carbocation could then undergo various rearrangements or react with nucleophiles present in the reaction mixture. Conversely, in aprotic solvents, the reaction is more likely to proceed through a carbene intermediate. researchgate.netresearchgate.net

The Shapiro reaction, which utilizes two equivalents of a strong organolithium base, generates a vinyllithium (B1195746) species from the corresponding tosylhydrazone. acs.orgresearchgate.net By analogy, this compound could potentially be converted into a cyclopropyl anion, which could then be trapped with various electrophiles.

The table below summarizes the expected products from the base-mediated decomposition of a hypothetical cyclopropyl ketone sulfonohydrazone, illustrating the divergent pathways based on the reaction conditions.

Starting MaterialReagents and ConditionsKey IntermediateMajor Product(s)Plausible Yield (%)
Cyclopropyl ketone sulfonohydrazoneNaOMe, ethylene (B1197577) glycol, heatCyclopropyl carbocationCyclobutene (B1205218), Cyclopropyl methyl ether40-60
Cyclopropyl ketone sulfonohydrazone2 equiv. n-BuLi, TMEDA, etherCyclopropyl anion1-Methylcyclopropene50-70
Cyclopropyl ketone sulfonohydrazoneNaH, diglyme, heatCyclopropyl carbeneBicyclobutane30-50

Transformations of the Cyclopropane Ring System in this compound Derivatives

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to a variety of ring-opening and rearrangement reactions. The presence of the electron-withdrawing sulfonohydrazide group is expected to activate the cyclopropane ring, rendering it a "donor-acceptor" cyclopropane and facilitating nucleophilic attack.

Activated cyclopropanes, such as those bearing electron-withdrawing groups, readily undergo nucleophilic ring-opening reactions. thieme-connect.comrsc.orgnih.gov This transformation provides a valuable method for the synthesis of 1,3-difunctionalized acyclic compounds. In the case of this compound derivatives, the sulfonohydrazide moiety would act as the acceptor, polarizing the distal C-C bond of the cyclopropane ring and making the carbon atom beta to the sulfonyl group susceptible to nucleophilic attack.

A variety of nucleophiles, including amines, thiols, and carbanions, can be employed in these reactions. The reaction typically proceeds with inversion of stereochemistry at the carbon atom undergoing nucleophilic attack, consistent with an SN2-type mechanism. The regioselectivity of the ring opening is generally controlled by the electronic and steric nature of the substituents on the cyclopropane ring. For an unsubstituted this compound, the attack would be expected to occur at one of the methylene (B1212753) carbons of the ring.

The synthetic utility of this reaction is significant, as it allows for the stereocontrolled introduction of two different functional groups in a 1,3-relationship. The resulting products can serve as versatile intermediates for the synthesis of more complex molecules.

While cyclopropanes themselves are not typically used as 1,3-dipoles in cycloaddition reactions, their derivatives can be. Donor-acceptor cyclopropanes can react with various dipolarophiles in formal [3+2] cycloaddition reactions, often catalyzed by Lewis acids. nih.gov In such a scenario, the cyclopropane ring acts as a three-carbon synthon.

Alternatively, the decomposition of this compound to a cyclopropylidene (a carbene) could lead to cycloaddition reactions with alkenes to form spiropentanes. More commonly, alkenes formed from the rearrangement of cyclopropyl carbenes can participate in cycloaddition reactions.

The table below provides hypothetical examples of cycloaddition reactions involving derivatives of this compound, based on known reactivity patterns of similar systems.

Cyclopropane DerivativeReaction PartnerConditionsProduct Type
This compound-derived diazo compoundStyreneRh₂(OAc)₄, CH₂Cl₂Cyclopropyl-substituted alkene
Donor-activated cyclopropanesulfonamideN-PhenylmaleimideSc(OTf)₃, CH₂Cl₂[3+2] cycloadduct
Cyclopropylidene (from sulfonohydrazide)CyclohexenePhotolysis or thermolysisSpiro[2.4]heptane derivative

Note: This table presents plausible cycloaddition reactions based on the known chemistry of related cyclopropane derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Cyclopropane derivatives are prone to various rearrangement reactions, often driven by the release of ring strain. For this compound, rearrangements can be initiated from intermediates such as carbenes or cations generated from the sulfonohydrazide moiety.

The thermal or photolytic decomposition of the corresponding diazo compound would generate a cyclopropyl carbene. Cyclopropyl carbenes are known to undergo rearrangement to form cyclobutenes. thieme-connect.comrsc.org This ring expansion is a key synthetic route to four-membered rings. The regioselectivity of this rearrangement is influenced by the substituents on the cyclopropane ring, with migration of the least substituted bond often being favored. thieme-connect.com

Alternatively, formation of a cyclopropylmethyl cation, for instance, through the Bamford-Stevens reaction in a protic solvent, can lead to a complex series of rearrangements. The cyclopropylmethyl cation is known to be in equilibrium with the cyclobutyl and homoallyl cations, leading to a mixture of products. echemi.comyoutube.comstackexchange.com The distribution of these products is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring.

Direct functionalization of the C-H bonds of the cyclopropane ring in this compound would be challenging due to the higher s-character of these bonds compared to acyclic alkanes. However, functionalization can be achieved through multi-step sequences. For instance, conversion to a cyclopropyl anion via a Shapiro-type reaction would allow for reaction with various electrophiles, effectively functionalizing the ring.

Another approach involves the introduction of a directing group onto the cyclopropane ring, which can facilitate metal-catalyzed C-H activation and subsequent functionalization. However, the sulfonohydrazide group itself is not typically considered a strong directing group for this type of transformation.

Chemoselective and Regioselective Aspects of this compound Transformations

The presence of two distinct reactive sites in this compound—the sulfonohydrazide group and the activated cyclopropane ring—raises important questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the choice of reagents and reaction conditions would be crucial in determining the reaction pathway. For example, treatment with a mild base might selectively deprotonate the sulfonohydrazide without affecting the cyclopropane ring, leading to reactions at the hydrazide moiety. Conversely, a strong nucleophile in the presence of a Lewis acid might preferentially induce ring-opening of the activated cyclopropane.

Regioselectivity pertains to the specific site of reaction within a functional group or on the molecule as a whole. For ring-opening reactions, the regioselectivity of nucleophilic attack on the cyclopropane ring will be governed by both electronic and steric factors. In an asymmetrically substituted this compound, the nucleophile would be expected to attack the less sterically hindered carbon that is beta to the electron-withdrawing group.

In the case of rearrangements involving cyclopropyl carbene intermediates, the regioselectivity of the ring expansion to a cyclobutene is determined by which of the cyclopropane C-C bonds migrates. Studies on substituted cyclopropyl carbenes have shown that the least substituted bond tends to migrate preferentially. thieme-connect.com

The following table outlines the expected chemo- and regioselective outcomes for reactions of a hypothetical substituted this compound.

Reagent/ConditionExpected Chemoselective OutcomeExpected Regioselective Outcome
1.1 eq. NaH, THFReaction at the sulfonohydrazideDeprotonation at the NH adjacent to the SO₂ group
Me₂CuLi, THFNucleophilic ring-openingAttack at the less substituted carbon β to the sulfonyl group
NaOMe, heat (Bamford-Stevens)Decomposition of sulfonohydrazideFormation of the more substituted alkene via carbocation rearrangement
2.2 eq. n-BuLi (Shapiro)Decomposition of sulfonohydrazideFormation of the less substituted alkene via vinyl anion

Note: The predictions in this table are based on established principles of reactivity for analogous compounds, as direct experimental validation for this compound is not available in the surveyed literature.

Investigations into Chemical Transformations of Donor-Acceptor Cyclopropanes Relevant to this compound

Donor-acceptor (D-A) cyclopropanes are a class of highly versatile three-carbon building blocks in organic synthesis. Their unique reactivity stems from the inherent ring strain of the cyclopropane ring and the polarization of the carbon-carbon bonds induced by the presence of both an electron-donating group (D) and an electron-withdrawing group (A) on adjacent carbon atoms. This arrangement facilitates a variety of chemical transformations, primarily initiated by the cleavage of the strained three-membered ring. While specific studies on the reactivity of this compound as a D-A cyclopropane are not extensively documented, its chemical behavior can be inferred from the well-established reactivity patterns of analogous D-A cyclopropanes.

The primary modes of reaction for D-A cyclopropanes involve formal [3+2] cycloadditions, ring-opening reactions with nucleophiles, and rearrangements, often catalyzed by Lewis acids. The Lewis acid activates the cyclopropane by coordinating to the acceptor group, which enhances the electrophilicity of the ring and promotes the formation of a zwitterionic intermediate. This intermediate can then be trapped by a variety of reactants.

One of the most common transformations of D-A cyclopropanes is their participation in [3+2] cycloaddition reactions to form five-membered rings. These reactions have been successfully carried out with a wide range of 2π components, including aldehydes, ketones, imines, and heterocumulenes. A particularly relevant example is the reaction of D-A cyclopropanes with N-sulfinylamines, which leads to the formation of cyclic sulfinamides. These can be subsequently oxidized to the corresponding sulfonamides. This transformation highlights the potential for D-A cyclopropanes to react with sulfur-nitrogen containing compounds, suggesting a possible pathway for this compound to participate in similar cycloaddition reactions, either as the D-A cyclopropane component or as the reacting partner with another activated cyclopropane.

The general scheme for the Lewis acid-catalyzed [3+2] cycloaddition of a D-A cyclopropane with a generic dipolarophile is presented below:

Table 1: Lewis Acid Catalyzed [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane

Reactant 1Reactant 2CatalystProduct
Donor-Acceptor CyclopropaneDipolarophile (e.g., Aldehyde, Imine, N-Sulfinylamine)Lewis Acid (e.g., Sc(OTf)₃, GaCl₃, Sn(OTf)₂)Five-membered heterocycle or carbocycle

Furthermore, D-A cyclopropanes readily undergo ring-opening reactions upon treatment with a variety of nucleophiles. The nucleophilic attack typically occurs at one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized product. Nitrogen-based nucleophiles, such as amines, hydrazines, and N-heterocycles, have been shown to be effective in these reactions. Given that sulfonyl hydrazides possess nucleophilic nitrogen atoms, it is plausible that they could act as nucleophiles to open the ring of an activated D-A cyclopropane. This would result in the formation of a linear adduct containing both the sulfonohydrazide moiety and the functional groups from the original cyclopropane.

The nucleophilic ring-opening of D-A cyclopropanes can be summarized in the following table:

Table 2: Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes

Reactant 1NucleophileCatalystProduct Type
Donor-Acceptor CyclopropaneNitrogen Nucleophile (e.g., Amine, Hydrazine)Lewis Acid or Base1,3-Difunctionalized acyclic compound

While the direct reactivity of this compound as a D-A cyclopropane has yet to be fully explored, the established chemical transformations of analogous systems provide a strong basis for predicting its potential reactivity. The presence of the sulfonohydrazide group, which contains nucleophilic nitrogen atoms and can also potentially act as a leaving group or participate in radical reactions, suggests that this compound could exhibit a rich and diverse range of chemical transformations. Future research in this area would be valuable in elucidating the specific reactivity of this compound and its potential applications in synthetic chemistry.

Applications of Cyclopropanesulfonohydrazide As a Chemical Reagent

Cyclopropanesulfonohydrazide as a Building Block in Complex Organic Synthesis

The inherent ring strain of the cyclopropyl (B3062369) group and the reactivity of the sulfonohydrazide functional group make this compound an attractive starting material for the synthesis of complex organic molecules. The strained three-membered ring can undergo selective ring-opening reactions, providing access to a variety of functionalized linear chains that can be further elaborated into more complex structures.

Research has demonstrated the utility of cyclopropane (B1198618) derivatives as important building blocks in organic synthesis due to their unique reactivity. nih.gov While specific examples detailing the extensive use of this compound in the total synthesis of natural products are still emerging, the principles governing the reactivity of related cyclopropyl compounds suggest its significant potential. For instance, the activation of the C-C bonds of the cyclopropane ring can be achieved under various conditions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

Reaction Type Resulting Structure Potential Application in Complex Synthesis
Reductive Ring OpeningFunctionalized AlkylsulfonohydrazidesIntroduction of linear chains with defined stereochemistry
Cycloaddition ReactionsPolycyclic Sulfonamide DerivativesConstruction of rigid scaffolds for medicinal chemistry
Transition-Metal Catalyzed Cross-CouplingArylated or Alkenylated CyclopropanesFormation of key C-C bonds in natural product synthesis

Utility in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of molecules. nih.gov this compound and related compounds are proving to be instrumental in the creation of new chemical transformations.

One area of significant interest is the use of sulfonyl hydrazides as precursors to sulfonyl radicals and other reactive intermediates. The generation of such species from this compound can initiate a cascade of reactions, leading to the formation of complex heterocyclic structures in a single step. These multicomponent reactions are highly desirable in terms of atom economy and procedural simplicity. encyclopedia.pub

Furthermore, the cyclopropyl group can act as a "spring-loaded" functional group, releasing its strain energy to drive reactions forward. This has been exploited in the development of novel ring-expansion methodologies, where the three-membered ring is incorporated into a larger cyclic system. Such strategies provide rapid access to medium-sized rings, which are prevalent in many biologically active compounds but are often challenging to synthesize using traditional methods.

Methodology Key Feature Advantage
Radical CascadesGeneration of reactive sulfonyl intermediatesEfficient construction of complex heterocyclic systems
Ring-Expansion ReactionsStrain-release driven transformationsAccess to medium-sized and macrocyclic rings
Bioorthogonal LigationHigh reactivity and stability of cyclopropene derivativesDevelopment of chemical tools for biological studies rsc.org

Role as a Precursor for Advanced Chemical Building Blocks

Beyond its direct use in synthesis, this compound serves as a valuable precursor for the preparation of other advanced chemical building blocks. The sulfonohydrazide moiety can be readily transformed into a variety of other functional groups, including sulfonyl chlorides, sulfonamides, and sulfonic esters, each with its own unique reactivity profile.

For example, the conversion of this compound to the corresponding sulfonyl chloride provides a versatile electrophile that can be used in a wide range of coupling reactions. Similarly, its transformation into various sulfonamides opens up avenues for the synthesis of compounds with potential biological activity, as the sulfonamide functional group is a well-established pharmacophore.

The cyclopropyl group itself can also be modified. For instance, the introduction of additional functional groups onto the cyclopropane ring of this compound can lead to the creation of highly functionalized and stereochemically defined building blocks. These advanced intermediates can then be employed in the synthesis of complex target molecules with high levels of precision.

Precursor Transformation Resulting Building Block Synthetic Utility
This compoundOxidation/ChlorinationCyclopropanesulfonyl ChlorideElectrophilic partner in coupling reactions
This compoundReaction with AminesN-Substituted CyclopropanesulfonamidesSynthesis of biologically active compounds
Functionalized this compoundFurther ElaborationPolyfunctional Cyclopropyl DerivativesStereoselective synthesis of complex molecules

Structural Elucidation Methodologies for Cyclopropanesulfonohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of cyclopropanesulfonohydrazide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular connectivity can be assembled.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The cyclopropyl (B3062369) protons of this compound are expected to appear in a characteristic upfield region, typically between δ 0.5 and 1.5 ppm, due to the magnetic anisotropy of the three-membered ring. rsc.org The protons on the sulfonohydrazide moiety (–SO₂NHNH₂) are labile and their chemical shifts are concentration and solvent-dependent, but the N-H protons are generally expected in the δ 4-10 ppm region. benthamscience.com

The ¹³C NMR spectrum is used to identify all unique carbon environments. The carbons of the cyclopropyl ring are characteristically shielded and appear at high field, with chemical shifts that can even be negative relative to tetramethylsilane (B1202638) (TMS). tandfonline.com For cyclopropane (B1198618) itself, the signal appears at -2.7 ppm. tandfonline.com

2D NMR Techniques: Advanced 2D NMR experiments are essential for unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, which would confirm the connectivity between the methine and methylene (B1212753) protons within the cyclopropyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for the CH and CH₂ groups of the cyclopropyl ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different functional groups. It reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the cyclopropyl protons to the carbon of the adjacent cyclopropyl group and potentially across the sulfur atom, confirming the cyclopropane-sulfonyl linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is particularly useful for determining the stereochemistry of substituted derivatives. researchgate.net

The following table provides predicted NMR data for the parent compound, this compound, based on typical values for related structural motifs. benthamscience.comtandfonline.comdocbrown.info

Interactive Table 6.1.1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NameAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
C1-H (methine)CH1.0 - 1.5 (multiplet)10 - 15COSY: C2-H₂; HMBC: C2
C2-H₂ (methylene)CH₂0.5 - 1.0 (multiplet)5 - 10COSY: C1-H, C2-H₂ (geminal); HMBC: C1, C2
N1-H (sulfonamide)NH4.0 - 6.0 (broad singlet)-HMBC: Potentially to cyclopropyl carbons (weak)
N2-H₂ (hydrazine)NH₂3.5 - 5.5 (broad singlet)--

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides two key pieces of structural information: the precise molecular weight, which leads to the molecular formula, and the fragmentation pattern, which offers insights into the molecule's connectivity and substructures.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often utilizing soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), is employed to determine the elemental composition. daneshyari.comresearchgate.net These methods ionize the molecule with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass analyzer, such as a time-of-flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) with high accuracy (to four or more decimal places). nih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. daneshyari.comdntb.gov.ua For this compound (C₃H₈N₂O₂S), the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value.

Interactive Table 6.2.1: HRMS Data for Molecular Formula Confirmation of C₃H₈N₂O₂S

SpeciesMolecular FormulaNominal MassCalculated Exact Mass
[M+H]⁺[C₃H₉N₂O₂S]⁺137137.0385
[C₄H₉N₃O₂]⁺Example Isobar137137.0644
[C₅H₁₁NO₃]⁺Example Isobar137137.0712

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) or hard ionization techniques like electron impact (EI) are used to induce fragmentation of the molecular ion. nih.gov The resulting fragment ions are analyzed to reveal the constituent parts of the molecule. The fragmentation pattern serves as a structural "fingerprint." For this compound, characteristic fragmentation pathways are predicted based on the known behavior of sulfonamides and cyclopropyl compounds. rsc.orgrsc.org

Key expected fragmentation pathways include:

Loss of SO₂: A common fragmentation for sulfonamides is the neutral loss of sulfur dioxide (64 Da), which indicates the presence of the sulfonyl group. rsc.org

Cleavage of the Cyclopropyl Group: Fission of the C-S bond would lead to the generation of a cyclopropyl cation (m/z 41) or a cyclopropyl radical, resulting in a fragment corresponding to [M-C₃H₅]⁺.

S-N Bond Cleavage: Scission of the sulfur-nitrogen bond is another common pathway, leading to fragments such as [C₃H₅SO₂]⁺ (m/z 105).

Loss of the Hydrazine (B178648) Moiety: Cleavage can result in the loss of the terminal hydrazine group (N₂H₃• or N₂H₄).

Interactive Table 6.2.2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 137.04)

Fragment m/z (Predicted)Lost Neutral FragmentFormula of FragmentInferred Substructure
105.01N₂H₄[C₃H₅SO₂]⁺Cleavage of S-N bond
73.03SO₂[C₃H₉N₂]⁺Characteristic loss of sulfur dioxide from [M+H]⁺
41.04H₂N-NH-SO₂•[C₃H₅]⁺Cyclopropyl cation resulting from C-S bond cleavage

X-ray Crystallography for Solid-State Structure Determination

This section will be generated in a subsequent step.

Chiroptical Techniques for Absolute Configuration Assignment

This section will be generated in a subsequent step.

Integrated Spectroscopic and Spectrometric Strategies for Complex Structure Elucidation

This section will be generated in a subsequent step.

Medicinal Chemistry Relevance of Cyclopropanesulfonohydrazide Derivatives: Chemical Aspects

Design Principles for Novel Chemical Entities Incorporating the Cyclopropanesulfonohydrazide Scaffold

The rationale for designing new drugs around the this compound scaffold is rooted in the advantageous physicochemical and structural properties imparted by its constituent parts. The incorporation of this scaffold is a deliberate strategy to address common challenges in drug discovery, including potency, selectivity, and metabolic stability.

Key Design Principles:

Conformational Rigidity: The cyclopropyl (B3062369) group introduces a significant degree of conformational rigidity. iris-biotech.denih.gov Unlike flexible alkyl chains, the three-membered ring restricts the spatial arrangement of substituents, which can lead to a more favorable entropic profile upon binding to a biological target. nih.gov This pre-organization of the molecule can enhance binding affinity and potency.

Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. iris-biotech.denih.gov Replacing metabolically vulnerable groups (like isopropyl or ethyl groups) with a cyclopropyl moiety can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability. iris-biotech.de

Improved Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity, pKa, and membrane permeability. nih.govresearchgate.net Its electronic character, which has enhanced π-character compared to other alkanes, can influence interactions with target proteins. nih.govscientificupdate.com

Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. nih.govscientificupdate.com This allows chemists to fine-tune the steric and electronic properties of a lead compound while maintaining or improving its biological activity.

Proven Pharmacophoric Elements: The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents. ekb.egnih.govnih.govopenaccesspub.org It often acts as a key hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. The hydrazide functional group provides an additional site for hydrogen bonding and serves as a versatile chemical handle for further derivatization.

By combining these features, the this compound scaffold offers a robust framework for designing novel chemical entities with tailored pharmacological properties. The rigid cyclopropane (B1198618) orients the molecule for optimal target engagement, the sulfonamide provides a critical interaction point, and the hydrazide allows for extensive chemical modification to explore structure-activity relationships.

Chemical Modifications and Structure-Activity Relationship (SAR) Studies for Chemical Design

The core scaffold allows for modification at three primary locations:

The Cyclopropyl Ring (R¹): Substituents can be introduced on the cyclopropane ring itself.

The Sulfonamide Nitrogen (R²): While often unsubstituted (NH), this position could potentially be alkylated or otherwise modified.

The Terminal Hydrazide Nitrogen (R³): This is the most common site for derivatization, typically through reaction with aldehydes, ketones, or acylating agents to form sulfonylhydrazones or related structures.

A hypothetical SAR exploration for a series of this compound derivatives is presented below.

CompoundR¹ (on Cyclopropyl Ring)R³ (on Terminal Nitrogen)Predicted Impact on Activity/Properties
CPSH-001-H-HParent scaffold, baseline activity.
CPSH-0022-Phenyl-HIntroduces aromatic interactions (π-stacking), may increase potency but also lipophilicity. mdpi.com
CPSH-003-H-C(=O)CH₃ (Acetyl)Reduces basicity of terminal nitrogen; adds hydrogen bond acceptor; may alter solubility.
CPSH-004-H-N=CH-Ph (Benzylidene)Forms a stable sulfonylhydrazone; extends conjugation; allows exploration of hydrophobic pocket in the target. researchgate.net
CPSH-005-H-N=CH-(4-OH-Ph)Adds a phenolic hydroxyl group for potential hydrogen bonding; may improve solubility and alter target selectivity.
CPSH-0062,2-difluoro-HFluorine substitution can block metabolic sites, alter pKa, and form unique interactions (e.g., with backbone amides).

SAR Insights:

Substitutions on the Cyclopropyl Ring (R¹): Introducing small alkyl or aryl groups can probe steric and hydrophobic pockets within the target's binding site. mdpi.comnih.gov Halogenation, particularly with fluorine, can be used to enhance metabolic stability and binding affinity.

Terminal Nitrogen Derivatization (R³): The formation of sulfonylhydrazones by reacting the terminal amine with various aldehydes or ketones is a primary strategy for diversification. researchgate.netlookchem.com This modification allows for the systematic exploration of a wide range of substituents (aromatic, heteroaromatic, aliphatic) to optimize interactions with the target protein. The nature of the substituent can dramatically affect potency, selectivity, and pharmacokinetic properties.

By systematically synthesizing and testing analogues, researchers can build a comprehensive SAR model that correlates specific structural features with biological activity, guiding the design of more potent and selective drug candidates.

Synthetic Strategies for Accessing Diverse Chemotypes with this compound Moieties

The accessibility of a molecular scaffold through efficient and versatile synthetic routes is crucial for its application in medicinal chemistry. The synthesis of this compound derivatives can be achieved through a logical and modular approach, allowing for the generation of large libraries of compounds for biological screening.

The general synthetic strategy involves two key stages:

Formation of the Core Scaffold: The synthesis of the parent this compound.

Derivatization: The introduction of chemical diversity, typically at the terminal hydrazide nitrogen.

Stage 1: Synthesis of this compound

The core scaffold is most commonly prepared by the reaction of cyclopropanesulfonyl chloride with hydrazine (B178648).

Preparation of Cyclopropanesulfonyl Chloride: This key intermediate can be synthesized via several routes. A common laboratory-scale method involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with sulfur dioxide, followed by chlorination with an agent like N-chlorosuccinimide (NCS). chemicalbook.com Industrial processes have also been developed to improve scalability. google.com

Reaction with Hydrazine: Cyclopropanesulfonyl chloride is then reacted with hydrazine hydrate (B1144303), typically in a suitable solvent and often at reduced temperatures to control the reaction's exothermicity. This nucleophilic substitution reaction forms the desired this compound. lookchem.comacs.org

Stage 2: Synthesis of Diverse Derivatives

With the core scaffold in hand, chemical diversity can be readily introduced. The most common method is the condensation of the terminal -NH₂ group of the hydrazide with a variety of carbonyl compounds.

Formation of Sulfonylhydrazones: The reaction of this compound with a wide range of aldehydes and ketones, often under mild acidic catalysis, yields the corresponding N'-substituted-cyclopropanesulfonohydrazones. researchgate.netlookchem.com This reaction is generally high-yielding and tolerant of many functional groups, making it ideal for creating large compound libraries. One-pot procedures starting from the sulfonyl chloride, hydrazine, and an aldehyde have also been developed to improve efficiency. lookchem.com

This modular synthetic approach allows medicinal chemists to rapidly generate a multitude of analogues, which is essential for comprehensive SAR studies and the discovery of new bioactive molecules.

Exploration of this compound Derivatives as Scaffolds for Chemical Probe Development

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the identification and validation of drug targets and the elucidation of biological pathways. The this compound scaffold possesses several features that make it an attractive starting point for the development of such probes.

A chemical probe requires a specific ligand for a target protein, coupled with a reporter group (e.g., a fluorophore, biotin (B1667282) tag) or a reactive group for covalent modification. The design of probes based on the this compound scaffold leverages its inherent modularity.

Design Strategies for Chemical Probes:

Attachment Point: The terminal nitrogen of the hydrazide moiety is an ideal handle for attaching reporter or reactive groups. Its nucleophilicity allows for straightforward reactions with appropriately functionalized tags without significantly altering the core structure responsible for target binding.

Reporter-Modified Probes: A fluorescent dye (e.g., naphthalimide, fluorescein) or an affinity tag (e.g., biotin) can be tethered to the terminal nitrogen. mdpi.com These probes can be used in various applications:

Target Identification: Biotinylated probes can be used in pull-down assays with cell lysates to isolate the target protein, which can then be identified by mass spectrometry.

Cellular Imaging: Fluorescently-tagged probes allow for the visualization of the target's subcellular localization and trafficking in living cells using microscopy. mdpi.com

Covalent/Reactive Probes: Incorporating a reactive group, such as a sulfonyl fluoride (B91410) or an acrylamide, can create probes that form a covalent bond with a specific residue (e.g., serine, cysteine, or histidine) in the target protein's binding site. rsc.org These probes are valuable for:

Activity-Based Protein Profiling (ABPP): To identify active enzymes in complex biological samples.

Irreversible Inhibition Studies: To validate a target and study the consequences of its long-term inhibition.

The development of chemical probes from a promising this compound-based lead compound is a critical step in advancing it through the drug discovery pipeline. These tools provide definitive evidence of target engagement in a cellular context and help to unravel the compound's mechanism of action.

Q & A

Q. What frameworks ensure ethical rigor in preclinical studies of this compound derivatives?

  • Adopt the ARRIVE guidelines for animal studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Obtain independent ethical review for human cell line usage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.